EX-10-542A free base
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EX-10-542A free base involves several steps, starting from the appropriate precursors. The key steps include:
Formation of the Morphanthridine Core: This involves the cyclization of suitable precursors under controlled conditions to form the morphanthridine core.
Introduction of the Benzyl Group: The benzyl group is introduced through a substitution reaction, typically using benzyl halides in the presence of a base.
Formation of the Piperidylidene Moiety: This step involves the reaction of the intermediate with N-methylpiperidine under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Steps: Including crystallization, distillation, and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
EX-10-542A free base undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It undergoes substitution reactions, particularly at the benzyl and piperidylidene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like benzyl halides and N-methylpiperidine are commonly used.
Major Products
Scientific Research Applications
EX-10-542A free base has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of EX-10-542A free base involves its interaction with specific molecular targets and pathways. It is known to:
Bind to Receptors: It interacts with certain receptors in biological systems, modulating their activity.
Influence Enzymatic Activity: It can inhibit or activate specific enzymes, affecting various biochemical pathways.
Modulate Gene Expression: It has been shown to influence the expression of certain genes, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
EX-10-542A Maleate: A salt form of EX-10-542A with different solubility and stability properties.
Other Morphanthridine Derivatives: Compounds with similar core structures but different substituents, leading to varied properties and applications.
Uniqueness
EX-10-542A free base is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
3297-28-7 |
---|---|
Molecular Formula |
C27H28N2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
5-benzyl-11-(1-methylpiperidin-4-ylidene)-6H-benzo[c][1]benzazepine |
InChI |
InChI=1S/C27H28N2/c1-28-17-15-22(16-18-28)27-24-12-6-5-11-23(24)20-29(19-21-9-3-2-4-10-21)26-14-8-7-13-25(26)27/h2-14H,15-20H2,1H3 |
InChI Key |
DEBHUBICAZKJGI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CN(C4=CC=CC=C42)CC5=CC=CC=C5)CC1 |
Origin of Product |
United States |
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